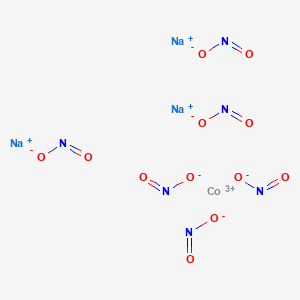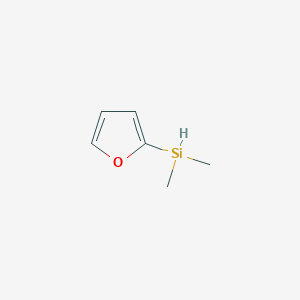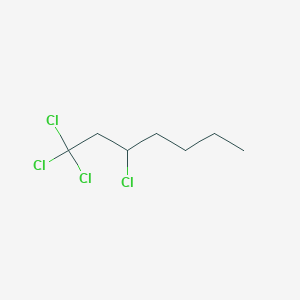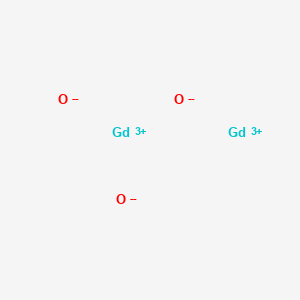
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula CoN₆O₁₂.3Na. This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated to six nitrito ligands (NO₂) through oxygen atoms. It is commonly used in chemical research as a primary and secondary intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- typically involves the reaction of cobalt(III) salts with sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction can be represented as follows:
Co3++6NO2−+3Na+→Co(NO2)63−+3Na+
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form cobalt(II) complexes.
Substitution: The nitrito ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, water, or other donor molecules under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or therapeutic studies .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hexanitritocobaltate(III): Similar in structure and properties, used in similar applications.
Cobalt(III) complexes with different ligands: Such as cobalt(III) ammine complexes or cobalt(III) aqua complexes.
Uniqueness
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unique due to its specific coordination environment and the presence of nitrito ligands.
Propiedades
Número CAS |
14649-73-1 |
|---|---|
Fórmula molecular |
CoN6NaO12-2 |
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);hexanitrite |
InChI |
InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |
Clave InChI |
NIMVRRMBPCJMPR-UHFFFAOYSA-H |
SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
SMILES canónico |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |
| 14649-73-1 | |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
15079-20-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















